molecular formula C20H23N5O3S B11258237 N-(2,4-dimethylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11258237
M. Wt: 413.5 g/mol
InChI Key: RQSCEDKFGKHBRE-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of aromatic and heterocyclic structures, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23N5O3S/c1-12-5-6-15(13(2)8-12)23-16(26)10-29-20-24-17-18(21-11-22-19(17)27)25(20)9-14-4-3-7-28-14/h5-6,8,11,14H,3-4,7,9-10H2,1-2H3,(H,23,26)(H,21,22,27)

InChI Key

RQSCEDKFGKHBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2CC4CCCO4)N=CNC3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethylphenylamine, followed by the introduction of the acetamide group through acylation reactions. The heterocyclic purine structure is then incorporated through nucleophilic substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, with careful control of reaction parameters to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)ACETAMIDE: Lacks the purine and oxolane groups, making it less complex.

    2-(6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL)ACETAMIDE: Similar structure but without the dimethylphenyl group.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-({6-OXO-9-[(OXOLAN-2-YL)METHYL]-6,9-DIHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is unique due to its combination of aromatic, acetamide, and heterocyclic structures, which confer distinct chemical and biological properties.

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